molecular formula C17H28N2O2 B2636386 1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361863-85-4

1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2636386
CAS No.: 2361863-85-4
M. Wt: 292.423
InChI Key: MPQCWBPJCZQODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a piperidine moiety, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 3-ethyl-3-methylpiperidine, which is then subjected to acylation to introduce the carbonyl group. This intermediate is further reacted with piperidine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which 1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors in the nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

    1-(3-Ethyl-3-methylpiperidin-1-yl)propan-2-one: Similar structure but lacks the additional piperidine ring.

    3-Ethyl-3-methylpiperidine: A simpler compound with only one piperidine ring.

    N-ethyl-N-methylpiperidin-4-one: Another related compound with different substituents on the piperidine ring.

Uniqueness: 1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is unique due to its dual piperidine rings and the presence of both ethyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(3-ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-4-15(20)18-11-7-14(8-12-18)16(21)19-10-6-9-17(3,5-2)13-19/h4,14H,1,5-13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQCWBPJCZQODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)C2CCN(CC2)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.